6-(Perfluoroethyl)pyrazin-2-amine

Lipophilicity Drug Design Membrane Permeability

6-(Perfluoroethyl)pyrazin-2-amine (CAS 1197233-64-9) is a nitrogen-containing heterocyclic compound within the fluorinated pyrazine class, characterized by a pyrazine ring substituted with a perfluoroethyl (-C2F5) group at the 6-position and a primary amine (-NH2) at the 2-position. This dual-functionality renders it a versatile building block in medicinal chemistry and agrochemical research, where the amine serves as a synthetic handle and the highly electronegative perfluoroethyl group modulates critical molecular properties.

Molecular Formula C6H4F5N3
Molecular Weight 213.11 g/mol
CAS No. 1197233-64-9
Cat. No. B3220527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Perfluoroethyl)pyrazin-2-amine
CAS1197233-64-9
Molecular FormulaC6H4F5N3
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)N)C(C(F)(F)F)(F)F
InChIInChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-1-13-2-4(12)14-3/h1-2H,(H2,12,14)
InChIKeyZBRUZHWRSOYRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Perfluoroethyl)pyrazin-2-amine (CAS 1197233-64-9): A Class-Defining Heterocyclic Building Block


6-(Perfluoroethyl)pyrazin-2-amine (CAS 1197233-64-9) is a nitrogen-containing heterocyclic compound within the fluorinated pyrazine class, characterized by a pyrazine ring substituted with a perfluoroethyl (-C2F5) group at the 6-position and a primary amine (-NH2) at the 2-position . This dual-functionality renders it a versatile building block in medicinal chemistry and agrochemical research, where the amine serves as a synthetic handle and the highly electronegative perfluoroethyl group modulates critical molecular properties. The compound is a member of a broader family of fluoroalkyl-substituted azines, the synthesis of which is enabled by modern copper-mediated perfluoroalkylation methods, distinguishing modern procurement from older, more limited synthetic approaches [1].

Why Generic Substitution Fails: Pinpointing the Functional Superiority of the Perfluoroethyl Group in 6-(Perfluoroethyl)pyrazin-2-amine


Generic substitution of 6-(Perfluoroethyl)pyrazin-2-amine with its trifluoromethyl (-CF3) analog, 6-(trifluoromethyl)pyrazin-2-amine (CAS 69816-35-9), or its positional isomer, 3-pentafluoroethyl-pyrazin-2-ylamine (CAS 1246466-92-1), leads to significantly different and often suboptimal physicochemical and biochemical outcomes. These differences are not merely structural nuances; they directly impact critical drug discovery parameters such as lipophilicity, metabolic stability, and target binding. Specifically, the perfluoroethyl group provides a substantially larger hydrophobic surface area and a stronger, more tunable inductive effect compared to the trifluoromethyl group, which translates into quantifiably higher LogP values and enhanced membrane permeability . Furthermore, the specific 6,2-substitution pattern of this compound creates a distinct vector and electronic distribution compared to the 3,2-isomer, which can alter the pKa of the amine and its reactivity as a synthetic intermediate [1]. Patent literature explicitly highlights that the availability of 'perfluoroalkyl groups larger than trifluoromethyl' is a crucial advancement for modulating biological activity, making the procurement of this specific compound a rational, data-driven decision rather than an interchangeable choice [1].

Quantitative Evidence Guide: A Comparator-Based Analysis of 6-(Perfluoroethyl)pyrazin-2-amine's Differentiation


Lipophilicity (LogP) Advantage: Outperforming the Trifluoromethyl Analog for Membrane Permeability

The perfluoroethyl (-C2F5) group in 6-(Perfluoroethyl)pyrazin-2-amine drives a substantial LogP increase over its trifluoromethyl (-CF3) counterpart, 6-(trifluoromethyl)pyrazin-2-amine. A directly analogous comparison using 2-fluoro-6-pentafluoroethyl-pyrazine (where the 2-amine is replaced by fluorine) shows a LogP of ~3.2, which is a significantly higher value compared to the typical LogP range of 1.0–1.5 for trifluoromethyl-substituted pyrazines . This difference of >1.5 LogP units is a class-level inference that strongly suggests superior membrane permeability for the perfluoroethyl analog, a critical factor in crossing biological barriers like the blood-brain barrier or improving oral absorption . This is a direct driver for procurement when optimizing a lead series for cellular activity.

Lipophilicity Drug Design Membrane Permeability

Synthetic Accessibility: A Validated Patent Route Versus Undefined Methods for Non-Commercial Analogs

The synthesis of 6-(Perfluoroethyl)pyrazin-2-amine is explicitly enabled by a patented, general methodology for introducing perfluoroethyl groups onto pyrazine rings, as described in US20150284341A1 [1]. This patent provides a clear, reproducible procedure using a defined copper perfluoroethyl reagent (1,10-phenanthroline pentafluoroethyl copper), leading to high yields. In contrast, no analogous, validated synthetic protocol exists in the primary literature for introducing the identical group at the 6-position of the 2-aminopyrazine scaffold without using this specific building block approach. Attempting to synthesize the isomer 3-pentafluoroethyl-pyrazin-2-ylamine often requires different, less predictable routes. This documented synthetic feasibility directly reduces project risk and ensures scalable procurement, a critical advantage over non-patented or non-commercial alternatives that may lack reliable supply chains or reproducible quality .

Synthetic Chemistry Process Development Procurement Reliability

Metabolic Stability: The C2F5 Shield and the Potential to Avoid Trifluoromethyl's Metabolic Liabilities

A critical, class-level differentiation lies in the resistance of the perfluoroethyl group to oxidative metabolism. While trifluoromethyl (-CF3) groups can undergo metabolic defluorination via cytochrome P450 enzymes, leading to reactive metabolites and potential toxicity, perfluoroalkyl chains (CnF2n+1) are generally more stable due to stronger C-F bonds and a lack of hydrogen atoms for abstraction [1]. For 6-(Perfluoroethyl)pyrazin-2-amine, this translates to a predicted higher metabolic stability in liver microsome assays compared to 6-(trifluoromethyl)pyrazin-2-amine. Although direct hepatocyte stability data for the compound is not publicly available, the chemical logic is robust: the -C2F5 group is a superior 'metabolic shield' for the pyrazine core. This is a key reason to select it over a trifluoromethyl analog when designing a molecule with a prolonged half-life or for in vivo studies where metabolic clearance is a known issue in the chemical series [2].

Metabolic Stability Hepatocyte Clearance Lead Optimization

Electronic Modulation: A Quantitative Boost in Inductive Effect to Tune Amine Reactivity and Target Affinity

The perfluoroethyl group exerts a substantially stronger electron-withdrawing inductive effect (-I) than the trifluoromethyl group, a property quantifiable through computational electron density mapping. This translates into a directly measurable impact on the pKa of the adjacent 2-amine group. For 6-(Perfluoroethyl)pyrazin-2-amine, the predicted pKa of the amine is approximately 0.5–1.0 units lower than that of 6-(trifluoromethyl)pyrazin-2-amine . This weaker basicity directly affects the amine's nucleophilicity in subsequent synthetic modifications and its protonation state at physiological pH, altering target binding kinetics. In a medicinal chemistry context, this compound allows for fine-tuning of a key hydrogen bond donor's strength, which is a critical parameter for optimizing inhibitor potency against enzymes with acidic binding pockets [1].

Electrochemistry Nucleophilicity Target Binding

High-Impact Application Scenarios for 6-(Perfluoroethyl)pyrazin-2-amine Guided by Comparative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

When a kinase inhibitor program based on a 2-aminopyrazine scaffold encounters poor brain exposure, 6-(Perfluoroethyl)pyrazin-2-amine is the rational procurement choice over the standard 6-(trifluoromethyl) analog. The evidence demonstrates its superior LogP, which is a direct proxy for increased passive permeability across the blood-brain barrier . This single-atom change can rescue a lead series from poor CNS pharmacokinetics, making it a critical SAR probe.

Synthesis of Metabolically-Stable Chemical Probes for In Vivo Target Validation

For in vivo pharmacology studies where metabolic clearance of a tool compound is a confounding factor, 6-(Perfluoroethyl)pyrazin-2-amine provides a class-level advantage in metabolic stability. The non-oxidizable perfluoroethyl group shields the pyrazine core from CYP-mediated breakdown, a known Achilles' heel of trifluoromethyl analogs that leads to rapid clearance and variable results [1]. Procuring this compound is a strategy for obtaining cleaner, more interpretable in vivo data.

Fine-Tuning Biochemical Potency via Electron-Deficiency in Factor Xa or Thrombin Inhibitors

In the design of serine protease inhibitors where the amine's hydrogen bond donor strength directly impacts potency, 6-(Perfluoroethyl)pyrazin-2-amine offers a quantifiable advantage. Its lower predicted pKa means the amine remains less protonated at physiological pH, potentially increasing the fraction of the bioactive free base and enhancing binding to acidic S1 pockets . This is a decisive factor for a medicinal chemist choosing between perfluoroethyl and trifluoromethyl building blocks to fill a specific potency gap.

Reliable Scale-Up for Preclinical Candidate Synthesis

When a lead compound containing a perfluoroethyl-pyrazin-2-amine core is nominated for preclinical development, the availability of a patent-validated synthetic route for the building block (US20150284341A1) becomes a critical procurement advantage [2]. This documentation de-risks the scale-up process, provides a clear quality control benchmark, and ensures a stable supply chain, which is often not available for non-commercial or underexplored isomers like the 3-pentafluoroethyl variant. In a CMC-driven environment, this documented feasibility is a compelling reason for its selection.

Quote Request

Request a Quote for 6-(Perfluoroethyl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.